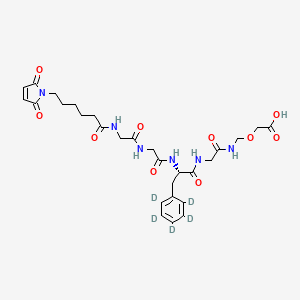

MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H36N6O10 |

|---|---|

Molecular Weight |

621.6 g/mol |

IUPAC Name |

2-[[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]acetyl]amino]methoxy]acetic acid |

InChI |

InChI=1S/C28H36N6O10/c35-21(9-5-2-6-12-34-25(39)10-11-26(34)40)29-14-22(36)30-16-24(38)33-20(13-19-7-3-1-4-8-19)28(43)31-15-23(37)32-18-44-17-27(41)42/h1,3-4,7-8,10-11,20H,2,5-6,9,12-18H2,(H,29,35)(H,30,36)(H,31,43)(H,32,37)(H,33,38)(H,41,42)/t20-/m0/s1/i1D,3D,4D,7D,8D |

InChI Key |

SODPQQOBNODMSG-SGOXPGCVSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Putative PROTAC Linker: MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The molecule "MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5" is not a standard, publicly cataloged chemical entity. This guide has been constructed by analyzing its constituent chemical moieties. The information presented herein is based on the established roles and characteristics of these components in the context of drug discovery and development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). The experimental protocols and data are illustrative examples based on common practices for similar molecules.

Deconstruction of the Molecular Structure

The chemical name "this compound" suggests a complex molecule likely employed as a linker in a PROTAC or a similar targeted protein degrader. Its name can be broken down into three key functional components: a warhead or ligand-binding moiety (represented by "MC"), a peptide linker, and a ligand for an E3 ubiquitin ligase, with an isotopic labeling for analytical purposes.

-

MC (Maleimidocaproyl): In the context of bioconjugation, "MC" frequently denotes Maleimidocaproyl. This functional group acts as a cysteine-reactive warhead. It forms a stable covalent bond with the thiol group of cysteine residues on a target protein, making it a common choice for irreversible inhibitors.

-

Gly-Gly-Phe-Gly (Glycine-Glycine-Phenylalanine-Glycine): This tetrapeptide sequence constitutes the linker's backbone. Peptide linkers are integral to PROTAC design, as their length, composition, and conformational flexibility critically influence the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ligase. The specific sequence Gly-Gly-Phe-Gly provides a balance of flexibility (Glycine residues) and rigidity (Phenylalanine residue), which can be optimized to achieve the desired spatial orientation for effective protein degradation.

-

-NH-CH2-O-CH2COOH (Amine-Oxyacetic Acid Moiety): This portion of the molecule, often referred to as a "pegylated" or ether-containing linker element, connects the peptide to the E3 ligase ligand. The terminal carboxylic acid provides a handle for conjugation to an E3 ligase ligand, such as derivatives of thalidomide (B1683933) or lenalidomide (B1683929) which bind to Cereblon (CRBN), or other ligands that recruit different E3 ligases like VHL.

-

-d5 (Deuterium Labeling): The "-d5" signifies that five hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. This isotopic labeling is a standard technique in quantitative mass spectrometry. A deuterated version of an analyte serves as an ideal internal standard in pharmacokinetic (PK) or pharmacodynamic (PD) studies, as it co-elutes with the non-labeled compound but is distinguishable by its higher mass, allowing for precise quantification.

Hypothetical Signaling Pathway and Mechanism of Action

The primary application for a molecule with this structure is as a PROTAC. The proposed mechanism of action involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade a target protein.

Caption: Proposed mechanism of action for a PROTAC utilizing the specified linker.

Experimental Protocols

In Vitro Target Engagement Assay (Covalent Binding)

Objective: To confirm the covalent modification of the target protein by the maleimide (B117702) warhead.

Methodology:

-

Protein Incubation: Incubate the purified recombinant target protein (1 µM) with varying concentrations of the test compound (0.1 µM to 10 µM) in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) at room temperature for 1 hour.

-

Sample Preparation: Quench the reaction by adding SDS-PAGE loading buffer.

-

Intact Protein Mass Spectrometry: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The instrument is set to detect the mass of the intact protein.

-

Data Analysis: A mass shift corresponding to the molecular weight of the compound will confirm covalent binding. The percentage of modified protein can be calculated by comparing the peak intensities of the unmodified and modified protein.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

Objective: To measure the binding kinetics and affinity of the ternary complex formation.

Methodology:

-

Surface Preparation: Immobilize the biotinylated E3 ligase (e.g., CRBN) on a streptavidin-coated SPR sensor chip.

-

Analyte Injection: Inject the target protein at a constant concentration over the surface, followed by co-injection with a serial dilution of the PROTAC linker.

-

Data Acquisition: Measure the association and dissociation rates in real-time.

-

Data Analysis: Fit the sensorgram data to a 1:1:1 binding model to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) for the ternary complex.

In-Cell Target Degradation Assay (Western Blot)

Objective: To quantify the degradation of the target protein in a cellular context.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HEK293) and allow them to adhere. Treat the cells with a dose-response curve of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: Harvest the cells and prepare protein lysates.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH).

-

Data Analysis: Quantify the band intensities using densitometry. Normalize the target protein levels to the loading control and express the results as a percentage of the vehicle-treated control. Calculate the DC50 (concentration at which 50% degradation is achieved).

Quantitative Data Presentation

The data generated from the above experiments can be summarized in the following tables for clear comparison.

Table 1: In Vitro Biochemical and Biophysical Data

| Compound ID | Target Engagement (Intact MS, % Modified at 1 µM) | Ternary Complex KD (SPR, nM) |

| MC-GGFG-Linker-E3L-d0 | 95% | 50 |

| MC-GGFG-Linker-E3L-d5 (Internal Std) | N/A | N/A |

| Control Compound (Non-binding) | <5% | >1000 |

Table 2: In-Cell Target Degradation and Viability

| Compound ID | DC50 (Western Blot, 24h, nM) | Max Degradation (Dmax, %) | CC50 (Cell Viability, 72h, µM) |

| MC-GGFG-Linker-E3L-d0 | 100 | 90% | >10 |

| MC-GGFG-Linker-E3L-d5 (Internal Std) | N/A | N/A | N/A |

| Control Compound (Degrader-inactive) | >1000 | <10% | >10 |

Experimental Workflow Diagram

The overall workflow for characterizing a novel PROTAC like the one described can be visualized as follows:

Caption: A typical discovery workflow for a novel PROTAC molecule.

Technical Guide: Properties and Applications of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties, experimental protocols, and applications of the deuterated, cleavable antibody-drug conjugate (ADC) linker, MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5. Information presented herein is synthesized from publicly available data and is intended for research and development purposes.

Introduction

This compound is the deuterated form of a well-established, enzyme-cleavable linker used in the development of antibody-drug conjugates. ADCs are a targeted therapeutic modality that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells, thereby enhancing the therapeutic window. The linker component is critical to the success of an ADC, requiring stability in systemic circulation and efficient cleavage upon internalization into the target cell.

The MC-Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence is designed to be cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment. The deuteration of this linker (d5) makes it suitable for use as an internal standard in quantitative mass spectrometry-based assays, aiding in pharmacokinetic and metabolic studies.

Core Properties

Quantitative data for this compound is limited. The properties of the non-deuterated form are presented below and are expected to be very similar for the deuterated version, with the exception of the molecular weight.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C28H31D5N6O10 | MedChemExpress |

| Molecular Weight | 621.65 g/mol | MedChemExpress |

| Appearance | White to off-white solid powder | InvivoChem |

| Solubility | DMSO: 1 mg/mL (2.36 mM) | InvivoChem |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | InvivoChem |

Note: Solubility and storage data are for the non-deuterated form and are expected to be comparable for the deuterated version.

Pharmacokinetic Properties of an ADC with GGFG Linker (Trastuzumab Deruxtecan)

The following data is for Trastuzumab Deruxtecan (B607063) (T-DXd), a clinically approved ADC that utilizes the GGFG linker.

| Parameter | Observation | Species | Source |

| Linker Stability | The pharmacokinetic profiles of T-DXd and the total antibody were almost identical, indicating linker stability in circulation. | HER2-positive tumour-bearing mice | [1] |

| Biodistribution | Radiolabelled T-DXd showed tumour-specific distribution and long-term retention. | HER2-positive tumour-bearing mice | [1] |

| Payload Release | The topoisomerase I inhibitor payload (DXd) was the main catabolite released from T-DXd in tumours. | HER2-positive tumour-bearing mice | [1] |

| Payload Clearance | The released payload (DXd) is rapidly cleared from systemic circulation. | HER2-positive tumour-bearing mice | [1] |

| Pharmacokinetics | A two-compartment model with linear elimination best described the pharmacokinetic profiles of intact T-DXd. | Human patients with HER2-positive tumors | [2] |

Mechanism of Action: ADC Payload Delivery

The MC-GGFG linker is a key component in the targeted delivery of cytotoxic agents. The mechanism involves several steps, from systemic circulation to intracellular payload release.

The GGFG linker is reported to be particularly responsive to Cathepsin L, which can lead to nearly complete release of the payload within 72 hours.[3]

Experimental Protocols

The following are representative protocols for the synthesis, characterization, and evaluation of an ADC utilizing the MC-GGFG linker. These should be optimized for specific antibodies and payloads.

ADC Synthesis and Characterization Workflow

Protocol for ADC Conjugation

This protocol describes a general method for conjugating a maleimide-containing linker (like MC-GGFG) to a reduced monoclonal antibody.

1. Antibody Reduction:

-

Prepare the monoclonal antibody at a concentration of 10 mg/mL in PBS.

-

Add EDTA solution to a final concentration of 5 mM.

-

Prepare a fresh solution of TCEP (tris(2-carboxyethyl)phosphine) in PBS.

-

Add TCEP to the antibody solution to achieve a 2.5-fold molar excess. This may require optimization.

-

Incubate at 37°C for 2 hours with gentle mixing.

-

Remove excess TCEP and buffer exchange into PBS using a desalting column or diafiltration.

2. Conjugation:

-

Prepare a stock solution of the MC-GGFG-payload conjugate in DMSO.

-

Add the linker-payload solution to the reduced antibody solution. The molar excess of the linker-payload will influence the drug-to-antibody ratio (DAR).

-

Incubate at room temperature for 1-2 hours with gentle mixing.

3. Quenching and Purification:

-

Quench the reaction by adding an excess of N-acetylcysteine.

-

Purify the ADC using size-exclusion chromatography (SEC) or diafiltration to remove unconjugated linker-payload and other small molecules.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC50 value of the ADC in an antigen-positive cell line.

1. Cell Seeding:

-

Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well.

-

Incubate overnight at 37°C with 5% CO2.

2. ADC Treatment:

-

Prepare serial dilutions of the ADC in complete cell culture medium.

-

Add the diluted ADC to the wells. Include untreated cells as a negative control and the free payload as a positive control.

-

Incubate for 48-144 hours.

3. MTT Assay:

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours.

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

-

Read the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

-

Calculate cell viability as a percentage relative to the untreated control.

-

Plot the dose-response curve and determine the IC50 value using appropriate software.

Protocol for Cathepsin Cleavage Assay

This protocol can be used to confirm the enzymatic cleavage of the GGFG linker.

1. Reagents:

-

Recombinant human Cathepsin B or L.

-

Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).

-

ADC or a fluorescently labeled GGFG peptide.

2. Assay Procedure:

-

Activate the cathepsin according to the manufacturer's instructions.

-

In a 96-well plate, add the ADC or peptide substrate to the assay buffer.

-

Initiate the reaction by adding the activated cathepsin.

-

Incubate at 37°C.

-

At various time points, stop the reaction (e.g., by adding a protease inhibitor).

-

Analyze the cleavage products by HPLC or mass spectrometry. If using a fluorescent substrate, measure the increase in fluorescence.

Conclusion

This compound is a valuable tool for the development of antibody-drug conjugates, particularly for pharmacokinetic and biodistribution studies. Its non-deuterated counterpart has demonstrated clinical success in ADCs like Trastuzumab Deruxtecan, highlighting the stability and efficacy of the GGFG linker. The provided protocols offer a foundation for researchers to synthesize, characterize, and evaluate ADCs using this linker technology. It is important to note that while the deuterated form is primarily intended as an internal standard, the general principles of conjugation and cleavage are applicable to both forms. Further optimization of protocols for specific antibody-payload combinations is essential for successful ADC development.

References

- 1. Pharmacokinetics of trastuzumab deruxtecan (T-DXd), a novel anti-HER2 antibody-drug conjugate, in HER2-positive tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Population Pharmacokinetics of Trastuzumab Deruxtecan in Patients With HER2-Positive Breast Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iphasebiosci.com [iphasebiosci.com]

The Core Function and Application of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the function, mechanism of action, and application of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5, a deuterated, cleavable linker, in the context of antibody-drug conjugate (ADC) development. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Introduction: The Role of Linkers in Antibody-Drug Conjugates

Antibody-drug conjugates (ADCs) are a transformative class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[1] An ADC consists of three main components: a monoclonal antibody that targets a specific tumor antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[2] The linker is a critical element that ensures the stability of the ADC in circulation and facilitates the selective release of the cytotoxic agent within the target cancer cells.[3]

This compound is a specialized, deuterated version of a peptide-based cleavable linker.[4][5] Peptide linkers are designed to be cleaved by specific enzymes, such as cathepsins, which are highly expressed in the lysosomal compartment of cancer cells.[2][] The deuteration in this specific linker serves primarily as a tool for metabolic stability studies and pharmacokinetic (PK) analysis during drug development, allowing researchers to distinguish the linker and its metabolites from their non-deuterated counterparts.

General Mechanism of Action of an ADC Employing a Cleavable Linker

The therapeutic efficacy of an ADC utilizing a linker like this compound is contingent on a multi-step process that ensures the targeted delivery and activation of the cytotoxic payload.[1]

Circulation and Targeting

Once administered, the ADC circulates systemically. The monoclonal antibody component of the ADC selectively binds to a specific antigen that is overexpressed on the surface of tumor cells.[7]

Internalization

Following binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through a process called endocytosis.[2]

Lysosomal Trafficking and Payload Release

The internalized ADC is trafficked to the lysosomes, which are organelles containing a variety of degradative enzymes.[1][7] Inside the acidic environment of the lysosome, enzymes such as Cathepsin B recognize and cleave the peptide sequence (Gly-Gly-Phe-Gly) of the linker.[2][] This enzymatic cleavage liberates the cytotoxic payload from the antibody.

Cytotoxicity and Bystander Effect

The released cytotoxic payload, now active, can exert its cell-killing effects. A common payload conjugated with such linkers is Monomethyl Auristatin E (MMAE), a potent antimitotic agent.[8][] MMAE disrupts microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][10] If the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen, a phenomenon known as the "bystander effect".[1][11]

Visualization of the ADC Mechanism of Action

The following diagrams illustrate the key steps in the mechanism of action of an ADC employing a cleavable peptide linker.

Caption: General workflow of ADC targeting and payload delivery.

Experimental Protocols

Detailed experimental protocols are essential for the characterization and validation of ADCs. Below are representative methodologies for key experiments.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

-

Cell Seeding: Target cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

ADC Treatment: Cells are treated with serial dilutions of the ADC and incubated for a specified period (e.g., 72-96 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Internalization Assay

This experiment confirms that the ADC is internalized upon binding to the target antigen.

-

ADC Labeling: The ADC is labeled with a fluorescent dye (e.g., Alexa Fluor 488).

-

Cell Treatment: Target cells are incubated with the fluorescently labeled ADC for various time points.

-

Imaging: Internalization is visualized using confocal microscopy or quantified by flow cytometry.

Linker Stability Assay

This assay evaluates the stability of the linker in plasma.

-

Incubation: The ADC is incubated in plasma from different species (e.g., human, mouse) at 37°C for various time points.

-

Sample Analysis: Samples are analyzed by techniques such as ELISA or LC-MS/MS to quantify the amount of intact ADC and released payload over time.

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data for an ADC utilizing a linker similar to this compound.

Table 1: In Vitro Cytotoxicity of a Hypothetical ADC

| Cell Line | Target Antigen Expression | IC50 (nM) |

| Cell Line A | High | 0.5 |

| Cell Line B | Low | 50 |

| Cell Line C | Negative | >1000 |

Table 2: Plasma Stability of a Hypothetical ADC

| Species | Time (hours) | % Intact ADC |

| Human | 0 | 100 |

| 24 | 98 | |

| 72 | 95 | |

| Mouse | 0 | 100 |

| 24 | 96 | |

| 72 | 92 |

Signaling Pathway: MMAE-Induced Apoptosis

The cytotoxic payload, Monomethyl Auristatin E (MMAE), induces apoptosis through the disruption of microtubule dynamics. The following diagram illustrates this signaling pathway.

Caption: Signaling pathway of MMAE-induced apoptosis.

Conclusion

This compound is a crucial component in the development of advanced antibody-drug conjugates. Its role as a cleavable linker allows for the stable transport of a cytotoxic payload in the bloodstream and its specific release within target tumor cells. The deuteration of this linker provides a valuable tool for pharmacokinetic and metabolic studies. Understanding the intricate function of such linkers is paramount for the design and optimization of next-generation targeted cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. A General ADC Linker - vcMMAE [bldpharm.com]

- 3. adcreview.com [adcreview.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 7. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 10. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Mechanism of Action of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of the deuterated, enzyme-cleavable antibody-drug conjugate (ADC) linker, MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5. This linker is a sophisticated system designed for the targeted delivery and controlled release of cytotoxic payloads to cancer cells.

Introduction to the Linker Construct

The this compound linker is a multicomponent system, each part playing a crucial role in the overall function of the ADC.[1][2][3]

-

MC (Maleimidocaproyl): This component serves as the conjugation point to the monoclonal antibody (mAb). The maleimide (B117702) group reacts with free thiol groups on the antibody, typically from cysteine residues, to form a stable covalent bond.

-

Gly-Gly-Phe-Gly (GGFG): This tetrapeptide sequence is the enzyme-sensitive trigger for payload release.[1][4][5][6] It is designed to be stable in the bloodstream but susceptible to cleavage by lysosomal proteases, particularly cathepsins, which are often upregulated in the tumor microenvironment.[1]

-

-NH-CH2-O-CH2COOH (Self-Immolative Spacer): Following the cleavage of the GGFG peptide, this spacer undergoes a spontaneous, intramolecular electronic cascade to release the conjugated cytotoxic payload in its active form.[7][8][9]

-

d5 (Deuterium Labeling): The five deuterium (B1214612) atoms are strategically placed to enhance the pharmacokinetic properties of the linker-payload conjugate. This is typically achieved through the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes, potentially increasing the linker's stability and plasma half-life.

Mechanism of Action: From Systemic Circulation to Payload Release

The mechanism of action of an ADC utilizing this linker can be described in a stepwise manner, from intravenous administration to the targeted release of the cytotoxic agent within the cancer cell.

Systemic Circulation and Tumor Targeting

Once administered, the ADC circulates in the bloodstream. The linker is designed to be highly stable at physiological pH (around 7.4), preventing premature release of the cytotoxic payload and minimizing off-target toxicity.[10][11] The monoclonal antibody component of the ADC directs it to the tumor cells by binding to specific antigens overexpressed on their surface.

Internalization and Lysosomal Trafficking

Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The ADC is then trafficked through the endosomal pathway to the lysosomes.

Enzymatic Cleavage of the GGFG Peptide

The acidic environment of the lysosome (pH 4.5-5.0) provides the optimal conditions for the activity of lysosomal proteases, such as cathepsins.[12] The Gly-Gly-Phe-Gly tetrapeptide sequence is a substrate for these enzymes. Cathepsin L, in particular, has been shown to be highly responsive in cleaving the GGFG linker to release payloads like DXd.[1] While Cathepsin B also contributes to the cleavage of GGFG linkers, its activity in this specific context may be less pronounced than that of Cathepsin L.[1] The cleavage is thought to occur primarily at the Phe-Gly bond.[13]

References

- 1. iphasebiosci.com [iphasebiosci.com]

- 2. njbio.com [njbio.com]

- 3. Proteases for Screening and Validation of ADC Linker | ACROBiosystems [acrobiosystems.com]

- 4. benchchem.com [benchchem.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. Self-Immolative Polymers: An Emerging Class of Degradable Materials with Distinct Disassembly Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dialnet.unirioja.es [dialnet.unirioja.es]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the deuterated, cleavable antibody-drug conjugate (ADC) linker, MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5. This molecule is of significant interest in the field of targeted cancer therapy, serving as a critical component that connects a cytotoxic payload to a monoclonal antibody. The incorporation of a tetrapeptide sequence allows for specific cleavage by lysosomal enzymes, ensuring targeted drug release within cancer cells, while the deuterium (B1214612) labeling offers potential advantages in pharmacokinetic profiling and metabolic stability.

This document details the synthetic strategy, experimental protocols, and data analysis involved in the preparation of this complex molecule, presented in a manner that is accessible and informative for researchers and professionals in drug development.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that can be logically divided into three main stages:

-

Solid-Phase Peptide Synthesis (SPPS): The tetrapeptide backbone, Gly-Gly-Phe-Gly, is assembled on a solid support using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Linker and Spacer Conjugation: The maleimidocaproyl (MC) group is coupled to the N-terminus of the peptide, and the deuterated hydrophilic spacer, -NH-CH2-O-CH2COOH-d5, is attached to the C-terminus.

-

Cleavage, Purification, and Characterization: The final product is cleaved from the solid support, purified by high-performance liquid chromatography (HPLC), and characterized using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity, purity, and the extent of deuteration.

The overall synthetic workflow is depicted in the diagram below.

Technical Brief: Molecular Weight of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5

This document provides a detailed analysis of the molecular weight for the deuterated peptide-linker, MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5. This compound is the deuterated form of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH, a cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs).

Characterization of the Non-Deuterated Compound

The foundational step in determining the molecular weight of the deuterated variant is to establish the precise molecular weight of the non-deuterated parent molecule. The compound, identified by the CAS Number 1599440-25-1, is a well-documented ADC linker[1][2][3].

Table 1: Physicochemical Properties of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH

| Property | Value | Source |

| Synonyms | (S)-10-Benzyl-23-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6,9,12,15,18-pentaoxo-3-oxa-5,8,11,14,17-pentaazatricosan-1-oic acid | [1] |

| CAS Number | 1599440-25-1 | [1][2] |

| Molecular Formula | C28H36N6O10 | [1][2][4][5] |

| Molecular Weight | 616.62 g/mol | [1][2][3][4][5] |

Calculation of Molecular Weight for the Deuterated Variant

The suffix "-d5" in the chemical name this compound indicates that five hydrogen atoms (H) in the molecule have been replaced by five deuterium (B1214612) atoms (D)[6]. Deuterium is a stable isotope of hydrogen containing one proton and one neutron, giving it an atomic mass approximately double that of protium (B1232500) (the most common hydrogen isotope).

The calculation to determine the molecular weight of the deuterated compound is as follows:

-

Atomic Mass of Hydrogen (H): ~1.008 amu

-

Atomic Mass of Deuterium (D): ~2.014 amu

-

Mass Increase per Deuteration: The replacement of one hydrogen atom with one deuterium atom results in a mass increase of approximately 1.006 amu (2.014 amu - 1.008 amu).

-

Total Mass Increase for d5: For five deuterium atoms, the total increase in molecular weight is: 5 * (Atomic Mass of D - Atomic Mass of H) ≈ 5 * 1.006 amu = 5.03 amu

-

Final Molecular Weight Calculation: The molecular weight of the d5-variant is calculated by adding the total mass increase to the molecular weight of the non-deuterated compound.

Molecular Weight (d5) = Molecular Weight (H) + Total Mass Increase Molecular Weight (d5) = 616.62 g/mol + 5.03 g/mol = 621.65 g/mol

Table 2: Calculated Molecular Weight of this compound

| Compound | Molecular Weight ( g/mol ) |

| MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH | 616.62 |

| This compound | ~621.65 |

This calculated value represents the most accurate molecular weight for this compound based on the publicly available data for its non-deuterated analogue. Researchers and professionals in drug development should use this value for stoichiometric calculations and analytical characterizations involving this deuterated linker.

References

- 1. MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-Shanghai Galedo Biotechnology Co., Ltd. [galedo-bio.com]

- 2. MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-HongTide Biotechnology [hongtide.com]

- 3. MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH - Immunomart [immunomart.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH | C28H36N6O10 | CID 118305142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of Antibody-Drug Conjugates using MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. An ADC is comprised of three key components: a monoclonal antibody (mAb) that targets a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. The linker is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC.

This document provides detailed application notes and protocols for the use of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5, a deuterated, peptide-based cleavable linker, in the synthesis and evaluation of ADCs. This linker features a Gly-Gly-Phe-Gly (GGFG) peptide sequence that is designed to be stable in systemic circulation but is efficiently cleaved by lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment.[1] This targeted release of the cytotoxic payload within the cancer cell enhances the therapeutic window of the ADC. The deuteration in the linker can be utilized for metabolic stability studies or as a tracer in bioanalytical assays.

These protocols will focus on the conjugation of this linker to a model antibody, trastuzumab, which targets the HER2 receptor commonly overexpressed in breast and gastric cancers. We will describe the conjugation process with two commonly used payloads: Monomethyl Auristatin E (MMAE), a potent tubulin inhibitor, and Deruxtecan (B607063) (DXd), a topoisomerase I inhibitor.

Mechanism of Action

The therapeutic action of an ADC synthesized with the MC-Gly-Gly-Phe-Gly linker is a multi-step process that begins with specific targeting and culminates in the induction of cancer cell death.

-

Binding and Internalization: The ADC circulates in the bloodstream and the monoclonal antibody component recognizes and binds to its specific target antigen on the surface of a cancer cell.[2]

-

Endocytosis: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[2]

-

Lysosomal Trafficking: The internalized vesicle, or endosome, traffics to and fuses with a lysosome. The acidic environment and proteolytic enzymes within the lysosome are crucial for the next step.

-

Linker Cleavage: Within the lysosome, cathepsins recognize and cleave the Gly-Gly-Phe-Gly peptide sequence of the linker, releasing the cytotoxic payload.[3]

-

Payload-Induced Cytotoxicity: The released payload then exerts its cytotoxic effect, leading to cell death.

The specific mechanism of cytotoxicity depends on the payload:

-

MMAE: As a tubulin inhibitor, MMAE disrupts microtubule dynamics, which are essential for forming the mitotic spindle during cell division. This leads to G2/M phase cell cycle arrest and subsequent induction of apoptosis.[4][5]

-

Deruxtecan (DXd): As a topoisomerase I inhibitor, DXd intercalates into DNA and stabilizes the topoisomerase I-DNA complex. This prevents the re-ligation of single-strand breaks, leading to DNA damage and apoptosis.[6][7]

Experimental Protocols

Protocol 1: Synthesis of Trastuzumab-MC-GGFG-Payload ADC

This protocol describes the conjugation of a pre-formed MC-GGFG-Payload (MMAE or DXd) to trastuzumab via maleimide-thiol chemistry. This method involves the reduction of the antibody's interchain disulfide bonds to generate free thiol groups, which then react with the maleimide (B117702) group of the linker-payload.

Materials:

-

Trastuzumab (10 mg/mL in PBS)

-

This compound activated with MMAE or DXd and a maleimide group (e.g., MC-GGFG-MMAE)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (10 mM in water)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

50 mM Sodium Borate (B1201080) buffer, pH 8.0, containing 50 mM NaCl and 2 mM EDTA

-

N-acetylcysteine (10 mM in PBS)

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Antibody Reduction:

-

To 1 mg of trastuzumab, add the sodium borate buffer to achieve a final antibody concentration of 5 mg/mL.

-

Add a 5-10 fold molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

Remove excess TCEP by buffer exchange into PBS, pH 7.4 using a desalting column.

-

-

Drug-Linker Preparation:

-

Dissolve the MC-GGFG-Payload in DMSO to a stock concentration of 10 mM.

-

-

Conjugation Reaction:

-

Cool the reduced antibody solution on ice.

-

Add a 5-10 fold molar excess of the dissolved drug-linker to the reduced antibody solution while gently vortexing. The final DMSO concentration should be below 10% (v/v).

-

Incubate the reaction mixture on ice or at 4°C for 1-2 hours, protected from light.

-

-

Quenching:

-

Add a 20-fold molar excess of N-acetylcysteine to the reaction mixture to quench any unreacted maleimide groups.

-

Incubate for 20-30 minutes on ice.

-

-

Purification:

-

Purify the ADC from unreacted drug-linker and other small molecules using a pre-equilibrated SEC column with PBS, pH 7.4.[8]

-

Collect the fractions containing the purified ADC.

-

-

Characterization:

-

Determine the protein concentration of the purified ADC using a BCA assay or by measuring absorbance at 280 nm.

-

Characterize the Drug-to-Antibody Ratio (DAR) and purity of the ADC using the protocols outlined below.

-

Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.

-

Caption: Experimental workflow for ADC synthesis.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method for determining the DAR of cysteine-linked ADCs. The separation is based on the hydrophobicity of the ADC species, which increases with the number of conjugated drug-linkers.[9][10]

Materials:

-

Purified ADC sample

-

HIC column (e.g., TSKgel Butyl-NPR)

-

HPLC system with a UV detector

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0

-

Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0, with 25% (v/v) Isopropanol

Procedure:

-

Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

-

Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

-

Injection: Inject 20-50 µg of the prepared ADC sample onto the column.

-

Elution: Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

-

Data Analysis:

-

Monitor the elution profile at 280 nm.

-

Integrate the peak areas corresponding to the different DAR species (DAR0, DAR2, DAR4, DAR6, DAR8).

-

Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

-

Protocol 3: ADC Characterization by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the detailed characterization of ADCs, providing information on the intact mass, DAR, and drug load distribution.[7][11]

Materials:

-

Purified ADC sample

-

LC-MS system (e.g., Q-TOF) with a suitable column (e.g., reversed-phase C4)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Optional: PNGase F for deglycosylation, DTT for reduction

Procedure:

-

Sample Preparation (optional):

-

Deglycosylation: To simplify the mass spectrum, the ADC can be deglycosylated by treating with PNGase F according to the manufacturer's protocol.

-

Reduction: To analyze the light and heavy chains separately, the ADC can be reduced with DTT.

-

-

LC Separation:

-

Equilibrate the column with Mobile Phase A.

-

Inject the ADC sample.

-

Elute with a gradient of Mobile Phase B.

-

-

MS Analysis:

-

Acquire mass spectra in the appropriate mass range for the intact ADC or its subunits.

-

-

Data Analysis:

-

Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species.

-

Determine the DAR and drug load distribution from the deconvoluted spectra.

-

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic potential of the ADC.[9][12]

Materials:

-

HER2-positive cancer cell line (e.g., SK-BR-3) and a HER2-negative control cell line (e.g., MDA-MB-468)

-

Complete cell culture medium

-

Purified ADC, unconjugated antibody, and free payload

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Treatment:

-

Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

-

Remove the old medium and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a control.

-

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

-

Solubilization:

-

Carefully remove the medium.

-

Add 150 µL of solubilization solution to each well and mix to dissolve the formazan (B1609692) crystals.

-

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software.

-

Protocol 5: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of the ADC in a subcutaneous xenograft model.[13][14]

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

HER2-positive cancer cell line (e.g., NCI-N87)

-

Matrigel

-

Purified ADC, vehicle control, and isotype control ADC

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Harvest cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel.

-

Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.

-

-

Tumor Growth Monitoring: Monitor the mice for tumor formation and measure tumor volume regularly using calipers (Volume = 0.5 × Length × Width^2).

-

Treatment:

-

When tumors reach a volume of 100-200 mm³, randomize the mice into treatment groups.

-

Administer the ADC, vehicle control, and isotype control ADC via intravenous injection at the desired dose and schedule.

-

-

Monitoring:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor the general health of the mice.

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Calculate the tumor growth inhibition (TGI) for the ADC-treated group compared to the vehicle control group.

-

Data Presentation

Table 1: ADC Characterization

| Parameter | Trastuzumab-MC-GGFG-MMAE | Trastuzumab-MC-GGFG-DXd |

| Average DAR (HIC) | 3.5 - 4.5 | 7.5 - 8.0 |

| Purity (SEC) | >95% monomer | >95% monomer |

| Endotoxin Level | < 0.5 EU/mg | < 0.5 EU/mg |

Table 2: In Vitro Cytotoxicity

| Compound | Cell Line | HER2 Status | IC50 (nM) |

| Trastuzumab-MC-GGFG-MMAE | SK-BR-3 | Positive | 0.1 - 1.0[12][15] |

| MDA-MB-468 | Negative | >1000 | |

| Trastuzumab-MC-GGFG-DXd | NCI-N87 | Positive | 0.5 - 5.0 |

| MDA-MB-468 | Negative | >1000 | |

| Unconjugated Trastuzumab | SK-BR-3 | Positive | >1000 |

| Free MMAE | SK-BR-3 | Positive | 0.01 - 0.1 |

| Free DXd | NCI-N87 | Positive | 0.1 - 1.0 |

Table 3: In Vivo Efficacy in Xenograft Model (Representative Data)

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) |

| Vehicle Control | - | 0 |

| Isotype Control ADC | 10 | <10 |

| Trastuzumab-MC-GGFG-MMAE | 5 | 70 - 90 |

| Trastuzumab-MC-GGFG-DXd | 10 | >95 (complete regression) |

Visualizations

Caption: ADC and payload mechanism of action.

Caption: MMAE signaling pathway.

Caption: Deruxtecan (DXd) signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. broadpharm.com [broadpharm.com]

- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 4. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trastuzumab-monomethyl auristatin E conjugate exhibits potent cytotoxic activity in vitro against HER2-positive human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 10. criver.com [criver.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Unveiling the intra-tumor fate of trastuzumab deruxtecan in a xenograft model to support its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Quantitative Analysis of ADCs Using a Deuterated Linker Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. The maleimidocaproyl-Gly-Gly-Phe-Gly (MC-GGFG) linker is a protease-cleavable linker designed to be stable in circulation and release the payload upon internalization into target cells and exposure to lysosomal enzymes like Cathepsin B.[1][2]

Accurate quantification of the different components of an ADC in biological matrices is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies.[3][4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a key technology for the bioanalysis of ADCs, offering high sensitivity and specificity for the quantification of the intact ADC, total antibody, and the released payload.[6][7][8] The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification by correcting for matrix effects and variability in sample processing.

This document provides detailed application notes and protocols for the quantitative analysis of ADCs utilizing a MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 internal standard. The focus will be on the quantification of the released payload from an ADC, using Trastuzumab Deruxtecan (B607063) (T-DXd) as a representative example, which employs a GGFG-containing linker and the topoisomerase I inhibitor DXd as the payload.[2]

Mechanism of Action and Bioanalytical Strategy

ADCs with cleavable linkers, such as the GGFG-based linker, exert their cytotoxic effect through a multi-step process. This process informs the bioanalytical strategy for quantifying the active components of the ADC.

Caption: General mechanism of action for an ADC with a protease-cleavable linker.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of an ADC and its released payload, based on published literature for Trastuzumab Deruxtecan (T-DXd).

Table 1: Quantitative Performance for T-DXd in Human Serum by LC-MRMHR [9]

| Parameter | Value |

| Analyte | Trastuzumab Deruxtecan (T-DXd) |

| Matrix | Human Serum |

| Lower Limit of Quantitation (LLOQ) | 0.05 µg/mL |

| Linear Dynamic Range (LDR) | 0.05 - 250 µg/mL |

| Precision (%CV) | <13% at all concentration levels |

Table 2: Quantitative Performance for Released Payload (DXd) in Mouse Serum by LC-MS/MS [10][11]

| Parameter | Value |

| Analyte | DXd |

| Matrix | Mouse Serum |

| Lower Limit of Quantitation (LLOQ) | 0.4 nM |

| Linearity Range | 0.4 - 100 nM |

| Recovery | >85% |

Table 3: Representative Pharmacokinetic Parameters of T-DXd and Released DXd in Plasma of Tumor-Bearing Mice [2][3][12]

| Analyte | Dose | Cmax (ng/mL) | AUC (ng*h/mL) |

| Total Antibody (from 10 mg/kg T-DXd) | 10 mg/kg | ~150,000 | ~15,000,000 |

| T-DXd | 10 mg/kg | ~140,000 | ~12,000,000 |

| Released DXd | 10 mg/kg | ~20 | ~1,500 |

Experimental Protocols

Protocol 1: Quantification of Released Payload (e.g., DXd) in Plasma/Serum using LC-MS/MS

This protocol describes a method for the quantification of a released ADC payload in plasma or serum, incorporating the deuterated linker-related internal standard.

1. Materials and Reagents

-

Plasma/Serum samples

-

Payload analytical standard (e.g., DXd)

-

This compound (as internal standard, IS)

-

Methanol, Ethanol, Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Dimethyl Sulfoxide (DMSO)

-

Water (LC-MS grade)

-

Protein precipitation solution (e.g., Methanol:Ethanol 1:1 v/v)

2. Sample Preparation Workflow

Caption: Workflow for plasma/serum sample preparation.

3. Standard and QC Sample Preparation

-

Prepare stock solutions of the payload standard and the d5-internal standard in DMSO.

-

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the payload standard into blank plasma/serum.

-

Spike a fixed concentration of the d5-internal standard into all calibration standards, QC samples, and unknown samples.

4. LC-MS/MS Conditions (Representative)

| Parameter | Condition |

| LC System | UHPLC System |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 20 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be optimized for the specific payload and d5-IS |

5. Data Analysis

-

Integrate the peak areas for the payload and the d5-internal standard.

-

Calculate the peak area ratio (Payload/IS).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the payload in unknown samples from the calibration curve.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by LC-MS

This protocol provides a general workflow for determining the average DAR of an ADC.

1. Sample Preparation

-

Intact ADC: For ADCs with non-covalently bound chains, native size-exclusion chromatography (SEC) can be used.[13][14]

-

Reduced ADC: Reduce the interchain disulfide bonds of the ADC using a reducing agent like dithiothreitol (B142953) (DTT). This separates the light and heavy chains.[13]

-

Subunit Analysis: Use an enzyme like IdeS to digest the ADC below the hinge region, creating F(ab')2 and Fc fragments. Subsequent reduction will yield Fd', light chain, and Fc/2 fragments.[13]

2. LC-MS Conditions

-

LC System: UHPLC with a reverse-phase column suitable for proteins (e.g., MAbPac RP).[13]

-

MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[13][15]

-

The system is calibrated for accurate mass measurement.

3. Data Analysis Workflow

Caption: Workflow for Drug-to-Antibody Ratio (DAR) analysis.

-

The raw mass spectra are deconvoluted to obtain the zero-charge masses of the different drug-loaded species.

-

The relative abundance of each species is determined by integrating the corresponding peak areas.

-

The average DAR is calculated as the weighted average of the drug load of all species.

Conclusion

The quantitative bioanalysis of ADCs is a complex but critical aspect of their development. The use of a deuterated internal standard, such as this compound, in LC-MS/MS assays for payload quantification provides a robust and reliable method for obtaining high-quality pharmacokinetic data. The protocols and data presented here, based on established methods for ADCs like Trastuzumab Deruxtecan, serve as a comprehensive guide for researchers in the field. These analytical strategies are fundamental to understanding the in vivo behavior of ADCs and are essential for the successful development of these promising cancer therapeutics.

References

- 1. Frontiers | Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulated bioanalysis of antibody-drug conjugates using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. sciex.com [sciex.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. imrpress.com [imrpress.com]

- 15. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH and its Deuterated Internal Standard in Human Plasma

An Application Note and Protocol for the Quantitative Analysis of a Novel ADC Linker Peptide using LC-MS/MS

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. The linker component of an ADC is critical to its efficacy and safety, dictating the stability of the conjugate in circulation and the mechanism of payload release. MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is a cleavable linker used in the synthesis of ADCs.[1][2] Understanding the pharmacokinetics (PK) of this linker and its metabolites is crucial for the development of safe and effective ADC-based therapies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH and its stable isotope-labeled internal standard, MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5, in human plasma.

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative LC-MS/MS assays, as it effectively compensates for variability in sample preparation and matrix effects.[3][4] this compound serves as the ideal internal standard for this assay.[5] The method employs a straightforward solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase liquid chromatography for separation and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Experimental

Materials and Reagents

-

MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH (Analyte)

-

This compound (Internal Standard)

-

Human plasma (K2EDTA)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Oasis HLB µElution Plate (Waters)

Sample Preparation

A solid-phase extraction (SPE) method was developed for the efficient extraction of the analyte and internal standard from human plasma.[6][7]

-

Thaw plasma samples and standards at room temperature.

-

To 100 µL of plasma, add 10 µL of internal standard working solution (100 ng/mL in 50:50 acetonitrile:water).

-

Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.

-

Condition the Oasis HLB µElution plate with 200 µL of methanol followed by 200 µL of water.

-

Load the pre-treated plasma sample onto the SPE plate.

-

Wash the wells with 200 µL of 5% methanol in water.

-

Elute the analyte and internal standard with 2 x 50 µL of acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of 10% acetonitrile in water with 0.1% formic acid.

Liquid Chromatography

Chromatographic separation was achieved on a Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) using a gradient elution.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Table 1: LC Gradient Program

| Time (min) | %A | %B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 2.5 | 5 | 95 |

| 3.0 | 5 | 95 |

| 3.1 | 95 | 5 |

| 4.0 | 95 | 5 |

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for detection. The analysis was performed in positive ion mode, monitoring the following MRM transitions.

Table 2: MRM Transitions and MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH | 617.3 | 120.1 | 100 | 25 |

| This compound | 622.3 | 125.1 | 100 | 25 |

Results and Discussion

The developed LC-MS/MS method demonstrated high sensitivity and selectivity for the quantification of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH in human plasma. The use of a deuterated internal standard ensured accuracy and precision by correcting for matrix effects and variations in sample processing. The SPE cleanup procedure effectively removed plasma proteins and phospholipids, resulting in a clean baseline and minimizing ion suppression. The chromatographic method provided good retention and peak shape for the analyte and internal standard, with a total run time of 4 minutes.

Quantitative Data Summary

The method was validated over a linear range of 0.1 to 100 ng/mL in human plasma. The following table summarizes the key quantitative performance parameters of the assay.

Table 3: Summary of Assay Performance

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Accuracy (% Bias) at LLOQ, LQC, MQC, HQC | Within ± 15% |

| Precision (%CV) at LLOQ, LQC, MQC, HQC | < 15% |

| Matrix Effect | Minimal |

| Recovery | > 85% |

Experimental Protocols

Protocol 1: Stock and Working Solution Preparation

-

Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH and dissolve it in 1 mL of DMSO.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of DMSO.

-

Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution in 50:50 acetonitrile:water.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

-

Arrange a 96-well Oasis HLB µElution plate.

-

Condition the wells by adding 200 µL of methanol and aspirating to waste.

-

Equilibrate the wells by adding 200 µL of water and aspirating to waste.

-

In a separate 96-well plate, add 100 µL of plasma sample, calibration standard, or QC sample.

-

Add 10 µL of the internal standard working solution (100 ng/mL) to all wells except for the blank matrix samples.

-

Add 200 µL of 4% phosphoric acid in water to each well and mix by pipetting up and down.

-

Load the entire volume of the pre-treated samples onto the conditioned SPE plate.

-

Apply a gentle vacuum to slowly draw the samples through the sorbent.

-

Wash the wells by adding 200 µL of 5% methanol in water and applying a vacuum.

-

Place a clean 96-well collection plate under the SPE plate.

-

Elute the analytes by adding 50 µL of acetonitrile to each well and allowing it to soak for 1 minute before applying a vacuum. Repeat this step for a total of two elutions.

-

Evaporate the eluate to dryness in a nitrogen evaporator at 40°C.

-

Reconstitute the dried residue in 100 µL of 10% acetonitrile in water with 0.1% formic acid.

-

Seal the plate and vortex for 30 seconds. The samples are now ready for LC-MS/MS analysis.

Visualizations

Caption: LC-MS/MS sample preparation and analysis workflow.

Caption: Logical relationship of the quantitative LC-MS/MS method.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cphi-online.com [cphi-online.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma [mdpi.com]

Application Notes: Stability Testing of ADCs with a Novel Deuterated Cleavable Linker

References

- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 2. lcms.labrulez.com [lcms.labrulez.com]

- 3. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cytivalifesciences.com [cytivalifesciences.com]

- 6. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]

- 7. mdpi.com [mdpi.com]

- 8. Forced Degradation Study of Antibody Drugs - Creative Proteomics [creative-proteomics.com]

- 9. pharmafocusamerica.com [pharmafocusamerica.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Charge Heterogeneity Analysis of Antibody Drug Conjugates: Capillary Zone Electrophoresis - Sharing Science Solutions [ondemand.casss.org]

- 15. biopharminternational.com [biopharminternational.com]

- 16. ADC Plasma Stability Assay [iqbiosciences.com]

- 17. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. agilent.com [agilent.com]

- 20. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for Pharmacokinetic Studies of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is a widely utilized enzyme-cleavable linker in the development of Antibody-Drug Conjugates (ADCs). Its deuterated form, MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5, serves as a critical tool in pharmacokinetic (PK) studies. The incorporation of a stable isotope label allows for precise quantification and differentiation from its non-deuterated counterpart, making it an ideal internal standard for mass spectrometry-based bioanalysis.[1][2][3][4] These application notes provide a comprehensive overview and detailed protocols for the use of this deuterated linker in preclinical pharmacokinetic evaluations.

The stability of the linker is a crucial factor influencing the efficacy and safety of an ADC.[5] The linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[6][7][8][] Upon internalization into the target cancer cell, the linker is designed to be efficiently cleaved by lysosomal enzymes, such as Cathepsin B, releasing the active drug.[][11] The Gly-Gly-Phe-Gly peptide sequence is specifically designed for this purpose.[11]

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of ADCs and their components.[6][12] The use of a deuterated internal standard like this compound is considered the gold standard in quantitative bioanalysis, as it corrects for variability during sample preparation and analysis, thereby ensuring accurate and precise results.[1][2][3]

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of a Peptide Linker in Rats Following Intravenous Administration

This table presents hypothetical, yet representative, pharmacokinetic data for a peptide linker, similar in properties to MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH, following a single intravenous (IV) bolus dose of 10 mg/kg in Sprague Dawley rats.[13][14][15][16]

| Pharmacokinetic Parameter | Symbol | Unit | Value (Mean ± SD) |

| Maximum Plasma Concentration | Cmax | ng/mL | 1500 ± 250 |

| Time to Maximum Concentration | Tmax | h | 0.08 ± 0.02 |

| Area Under the Curve (0 to last) | AUC(0-t) | ng·h/mL | 3500 ± 500 |

| Area Under the Curve (0 to inf) | AUC(0-inf) | ng·h/mL | 3650 ± 550 |

| Elimination Half-life | t1/2 | h | 2.5 ± 0.5 |

| Clearance | CL | mL/h/kg | 2740 ± 400 |

| Volume of Distribution | Vd | L/kg | 0.55 ± 0.15 |

Table 2: Bioanalytical Method Validation Summary for the Quantification of a Peptide Linker in Rat Plasma

This table summarizes the typical acceptance criteria and performance of a validated LC-MS/MS method for the quantification of a peptide linker using its deuterated internal standard.[17][18][19]

| Validation Parameter | Acceptance Criteria | Result |

| Linearity | ||

| Calibration Curve Range | - | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |

| Accuracy and Precision | ||

| LLOQ Accuracy | 80-120% | 95.5% |

| LLOQ Precision (CV%) | ≤ 20% | 12.3% |

| LQC Accuracy | 85-115% | 98.2% |

| LQC Precision (CV%) | ≤ 15% | 8.7% |

| MQC Accuracy | 85-115% | 101.5% |

| MQC Precision (CV%) | ≤ 15% | 6.5% |

| HQC Accuracy | 85-115% | 99.8% |

| HQC Precision (CV%) | ≤ 15% | 5.1% |

| Recovery | Consistent and reproducible | 85.2% |

| Matrix Effect | CV% ≤ 15% | 9.8% |

| Stability (Freeze-Thaw, Short-term, Long-term) | % Bias within ±15% | Pass |

LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control, CV: Coefficient of Variation

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a test compound (e.g., an ADC with the MC-GGFG linker) in rats.

Materials:

-

Test compound

-

This compound (as internal standard)

-

Sprague Dawley rats (male, 8-10 weeks old)

-

Vehicle for dosing (e.g., saline)

-

Anesthesia

-

K2-EDTA collection tubes

-

Centrifuge

-

Freezer (-80°C)

Procedure:

-

Animal Acclimatization: Acclimatize rats for at least one week before the study.

-

Dosing: Administer the test compound via intravenous (IV) injection into the tail vein at a specified dose.

-

Blood Sampling: Collect blood samples (approximately 200 µL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[13]

-

Plasma Preparation: Immediately transfer the blood into K2-EDTA tubes and centrifuge at 4°C and 2000 x g for 15 minutes to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

Protocol 2: Bioanalytical Sample Preparation and LC-MS/MS Analysis

Objective: To quantify the concentration of the cleaved linker or the payload (e.g., MMAE) in rat plasma samples using this compound as an internal standard.[20][21]

Materials:

-

Rat plasma samples from the PK study

-

This compound (Internal Standard, IS) stock solution

-

Acetonitrile (ACN)

-

Formic Acid (FA)

-

Methanol (MeOH)

-

Water (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX) or protein precipitation plates

-

LC-MS/MS system (e.g., Triple Quadrupole)

Sample Preparation (Protein Precipitation): [20][21]

-

Thaw plasma samples on ice.

-

To 50 µL of each plasma sample, add 10 µL of the IS working solution (containing this compound).

-

Add 200 µL of cold ACN containing 0.1% FA to precipitate the proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

LC System: UPLC or HPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and the deuterated internal standard.

Visualizations

Experimental Workflow

Caption: Workflow for a preclinical pharmacokinetic study.

Signaling Pathway: Mechanism of Action of MMAE

Since the MC-GGFG linker is often conjugated to Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent, the following diagram illustrates the signaling pathway of MMAE-induced cell death following its release from the ADC.[4][][11]

Caption: Signaling pathway of MMAE-induced apoptosis.

References

- 1. qps.com [qps.com]

- 2. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 11. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates [frontiersin.org]

- 13. Biodistribution and pharmacokinetic profiles of an altered peptide ligand derived from heat-shock proteins 60 in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scienceopen.com [scienceopen.com]

- 15. Pharmacokinetics in Rat of P8, a Peptide Drug Candidate for the Treatment of Alzheimer’s Disease: Stability and Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. agilent.com [agilent.com]

- 18. Validation of a bioanalytical method for the quantification of a therapeutic peptide, ramoplanin, in human dried blood spots using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. Liquid chromatography-high resolution mass spectrometric method for the quantification of monomethyl auristatin E (MMAE) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 is a deuterated, cleavable linker-peptide conjugate used in the development of Antibody-Drug Conjugates (ADCs). This molecule consists of a maleimide (B117702) (MC) group for conjugation to a monoclonal antibody, a Gly-Gly-Phe-Gly peptide sequence that is a substrate for lysosomal proteases, and a deuterated self-emolative linker terminating in a carboxylic acid for payload attachment. The incorporation of deuterium (B1214612) (d5) in the linker can offer advantages in terms of metabolic stability and pharmacokinetic properties, making it a valuable tool in drug development.[1][2][3][4] This document provides detailed information on the solubility and a comprehensive protocol for the preparation of this compound.

Solubility of this compound

General Guidelines for Solubilization:

Based on the structure of this compound, the following empirical approach to solubilization is recommended:

-

Aqueous Buffers: The molecule contains a free carboxylic acid and several amide bonds, suggesting some degree of hydrophilicity. Attempt to dissolve in aqueous buffers (e.g., PBS, pH 7.4) first. Sonication may aid dissolution.

-